molecular formula C11H11BrN2 B13690924 1-[3-(Bromomethyl)benzyl]pyrazole CAS No. 78425-13-5

1-[3-(Bromomethyl)benzyl]pyrazole

Cat. No.: B13690924
CAS No.: 78425-13-5
M. Wt: 251.12 g/mol
InChI Key: KUQYFWCHNMENHK-UHFFFAOYSA-N
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Description

1-[3-(Bromomethyl)benzyl]pyrazole is a chemical compound that belongs to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Bromomethyl)benzyl]pyrazole typically involves the reaction of 3-(bromomethyl)benzyl chloride with pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Bromomethyl)benzyl]pyrazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized products.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 1-[3-(azidomethyl)benzyl]pyrazole, while oxidation with hydrogen peroxide can produce this compound oxide.

Scientific Research Applications

1-[3-(Bromomethyl)benzyl]pyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 1-[3-(Bromomethyl)benzyl]pyrazole involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

1-[3-(Bromomethyl)benzyl]pyrazole can be compared with other similar compounds, such as:

    1-[3-(Chloromethyl)benzyl]pyrazole: Similar structure but with a chloromethyl group instead of a bromomethyl group. It exhibits different reactivity and biological properties.

    1-[3-(Methyl)benzyl]pyrazole: Lacks the halogen atom, resulting in different chemical behavior and applications.

    1-[3-(Nitromethyl)benzyl]pyrazole: Contains a nitromethyl group, leading to distinct chemical and biological activities.

Properties

CAS No.

78425-13-5

Molecular Formula

C11H11BrN2

Molecular Weight

251.12 g/mol

IUPAC Name

1-[[3-(bromomethyl)phenyl]methyl]pyrazole

InChI

InChI=1S/C11H11BrN2/c12-8-10-3-1-4-11(7-10)9-14-6-2-5-13-14/h1-7H,8-9H2

InChI Key

KUQYFWCHNMENHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)CBr)CN2C=CC=N2

Origin of Product

United States

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